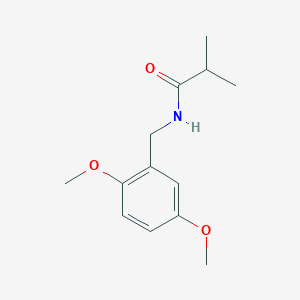

n-(2,5-Dimethoxybenzyl)isobutyramide

Description

Contextualization within the Benzylamide and Isobutyramide (B147143) Compound Classes

The core structure of N-(2,5-Dimethoxybenzyl)isobutyramide is built upon two key functional groups: a benzylamide and an isobutyramide.

Benzylamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group via a methylene (B1212753) bridge. pharmaguideline.comchemicalbook.com This structural motif is found in a variety of pharmaceuticals and other industrial chemicals. pharmaguideline.com Benzylamides are known to exhibit a range of biological activities and are used as analgesics, anti-inflammatory agents, and antipyretics. pharmaguideline.com The first benzamide (B126) was identified in 1833, but their potential medical applications began to be explored more extensively in the early 20th century. pharmaguideline.com

Isobutyramides are amides derived from isobutyric acid. guidechem.com They typically exist as white to off-white crystalline solids and are slightly soluble in polar solvents like water and ethanol. guidechem.com First synthesized in the early 20th century, isobutyramides are primarily used as intermediates in the synthesis of more complex, amide-based pharmaceuticals. guidechem.com They also have applications in the chemical industry as precursors for specialty polymers and surfactants. guidechem.com

The combination of these two classes in this compound results in a molecule with a unique set of properties that are of interest to researchers.

| Compound Class | General Structure | Key Characteristics | Primary Applications |

| Benzylamide | C₆H₅CH₂C(=O)NR₂ | Generally white or pale-colored powders, soluble in water and organic solvents. pharmaguideline.com | Analgesics, anti-inflammatory agents, antipyretics. pharmaguideline.com |

| Isobutyramide | (CH₃)₂CHC(=O)NR₂ | White to off-white crystalline solid, slightly soluble in polar solvents. guidechem.com | Pharmaceutical intermediate, precursor for polymers and surfactants. guidechem.com |

Significance of the Dimethoxybenzyl Moiety in Chemical Scaffolds for Research Applications

The 2,5-dimethoxybenzyl moiety is a significant component of this compound. This particular arrangement of methoxy (B1213986) groups on the benzyl (B1604629) ring is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. bloomtechz.com

The presence of the dimethoxybenzyl group can influence the molecule's solubility, bioavailability, and interaction with biological targets. It serves as a precursor in the synthesis of various drugs, including analgesics, anti-inflammatory agents, antidepressants, and anxiolytics. bloomtechz.com Its unique structure and reactivity provide a platform for further chemical modifications to create new drug candidates with potentially improved efficacy. bloomtechz.com

Beyond pharmaceuticals, the 2,5-dimethoxybenzyl moiety is also used in the agrochemical industry for the synthesis of novel pesticides and plant growth regulators. bloomtechz.com Researchers are also exploring its antioxidant properties for potential use as a protective agent against cellular damage. bloomtechz.com

Overview of Research Trajectories for Structurally Related Chemical Entities

Research into compounds structurally similar to this compound provides insight into its potential areas of investigation.

Studies on N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines have highlighted them as a category of novel psychoactive substances. ojp.govresearchgate.net The synthesis and analysis of these compounds are driven by their structural similarities to known amphetamines and NBOMe drugs. ojp.gov

Research into 2,5-dimethoxyphenylpiperidines has led to the discovery of selective serotonin (B10506) 5-HT2A receptor agonists. nih.govacs.org These findings are significant for the development of potential treatments for a range of psychiatric conditions. nih.gov

Furthermore, investigations into 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have shown that they can inhibit chitin (B13524) synthesis, which is a crucial process in insects. nih.gov This line of research could lead to the development of new insecticides.

The study of such related compounds suggests that the research trajectory for this compound could explore its potential biological activities, including its interaction with neurological receptors or its utility as a scaffold for the development of new therapeutic agents or agrochemicals.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropanamide |

InChI |

InChI=1S/C13H19NO3/c1-9(2)13(15)14-8-10-7-11(16-3)5-6-12(10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) |

InChI Key |

BNJWBOHJNWDDEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NCC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for N 2,5 Dimethoxybenzyl Isobutyramide and Its Analogs

Established Synthetic Routes to the Isobutyramide (B147143) Core

The formation of the isobutyramide functional group is fundamentally an exercise in amide bond synthesis. This transformation is one of the most frequently performed reactions in organic chemistry, and a multitude of methods have been developed to achieve it efficiently.

Amide Bond Formation Strategies for Substituted Benzylamines

The synthesis of N-substituted amides from benzylamines can be accomplished through various strategies. The classical approach involves the activation of a carboxylic acid, which is then reacted with the amine. researchgate.net Modern methods have expanded this toolbox significantly, offering milder conditions and broader substrate scopes.

Common strategies include:

Coupling Reagents: A vast array of coupling reagents have been developed to facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Activated Esters: Carboxylic acids can be converted into activated esters (e.g., N-hydroxysuccinimide esters), which readily react with amines to form the amide bond. This is a common strategy, particularly in peptide synthesis.

Oxidative Amidation: More recent developments include methods for oxidative amidation, where aldehydes are coupled directly with amines in the presence of an oxidant and a catalyst. nih.gov For example, a copper-MOF catalyst has been shown to effectively catalyze the oxidative amination of various aldehydes with benzylamines using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov

Metal-Free Approaches: To align with green chemistry principles, metal-free amidation protocols have been developed. One such method involves the in-situ generation of acyl chlorides from aldehydes using visible light, which then react with amines to afford amides. unimi.it

The choice of strategy often depends on the specific substrates, desired scale, and tolerance of other functional groups within the molecule. For a sterically accessible primary amine like a substituted benzylamine (B48309), many of these methods can be effective. nih.gov

Utilization of Isobutyryl Chloride in Aminolysis Reactions

A direct and highly effective method for forming the N-(2,5-Dimethoxybenzyl)isobutyramide is the reaction between 2,5-dimethoxybenzylamine (B130776) and isobutyryl chloride. This reaction, a type of aminolysis, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. orgsyn.org

The general reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base. hud.ac.uk The base, often a tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl is crucial as it prevents the protonation of the starting benzylamine, which would render it non-nucleophilic and halt the reaction.

The reaction is generally fast and exothermic, often requiring cooling to control the reaction rate and minimize side products. Yields for this type of reaction are typically high, making it a preferred method for industrial and laboratory-scale synthesis. hud.ac.uk A typical procedure involves dissolving the benzylamine and the base in the chosen solvent, cooling the mixture in an ice bath, and then adding the isobutyryl chloride dropwise.

Synthesis of the 2,5-Dimethoxybenzyl Moiety

Precursor Synthesis of 2,5-Dimethoxybenzylamine

The most common route to 2,5-dimethoxybenzylamine begins with the commercially available 2,5-dimethoxybenzaldehyde (B135726). wikipedia.org This aldehyde serves as a versatile precursor that can be converted to the target amine via reductive amination. masterorganicchemistry.com

Reductive amination is a two-step process that is often performed in a single pot. First, the aldehyde reacts with an ammonia (B1221849) source (such as ammonia, ammonium (B1175870) acetate, or ammonium chloride) to form an imine intermediate. Second, this imine is reduced in situ to the corresponding primary amine. safrole.comorganic-chemistry.org

A variety of reducing agents can be employed for this transformation, with the choice depending on the reaction conditions and the stability of the substrates.

Sodium Borohydride (B1222165) (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting aldehyde, so the reaction must be managed to allow for imine formation before the reductant is added or is effective. commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is a milder reducing agent than NaBH₄ and will selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A very common reagent for reductive aminations, known for its mildness and broad functional group tolerance. It is often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or THF. commonorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel) is another effective method for reducing the imine to the amine.

Alternative Routes to 2,5-Dimethoxybenzyl Derivatives and Related Isomers

The synthesis of the 2,5-dimethoxybenzaldehyde precursor itself can be achieved through several routes. A classical laboratory method involves the Reimer-Tiemann formylation of 4-methoxyphenol (B1676288) to give 2-hydroxy-5-methoxybenzaldehyde, followed by methylation with a reagent like dimethyl sulfate (B86663) to yield the desired product. cqu.edu.cnchemicalbook.comchemicalbook.com Another patented green chemistry approach describes the direct reaction of 1,4-dimethoxybenzene (B90301) with formaldehyde (B43269) using a cobalt catalyst and air as the oxidant. patsnap.com

Furthermore, synthetic routes to related isomers, such as 2,4-dimethoxybenzylamine, have been well-documented. These often start from the corresponding 2,4-dimethoxybenzonitrile, which is then reduced to the amine using reagents like sodium borohydride and boron trifluoride etherate. The availability of synthetic procedures for various dimethoxybenzylamine isomers allows for the creation of a wide range of analogs of the target N-benzyl isobutyramide for structure-activity relationship (SAR) studies. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific optimization studies for the synthesis of this compound are not extensively published, general principles of amide bond formation can be applied to maximize yield and purity. Key parameters for optimization in the aminolysis of isobutyryl chloride with 2,5-dimethoxybenzylamine would include the choice of base, solvent, temperature, and stoichiometry.

| Parameter | Variables | Considerations for Optimization |

|---|---|---|

| Solvent | DCM, THF, Acetonitrile (B52724), Toluene (B28343) | The solvent must be aprotic and capable of dissolving all reactants. Acetonitrile and DCM are common choices. Solvent choice can influence reaction rate and ease of product isolation. nih.gov |

| Base | Triethylamine (TEA), DIPEA, Pyridine | The base should be non-nucleophilic to avoid reacting with the isobutyryl chloride. At least one equivalent is required to neutralize the HCl byproduct. Using a slight excess (e.g., 1.1-1.2 equivalents) can ensure the reaction goes to completion. researchgate.net |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Starting at 0 °C and allowing the reaction to slowly warm to room temperature provides good control and minimizes the formation of potential side products. nih.gov |

| Stoichiometry | Amine:Acyl Chloride Ratio | Using a slight excess of either the amine or the acyl chloride can be explored to ensure the complete consumption of the more valuable reagent. A 1:1 or 1:1.1 ratio is common. |

| Work-up | Aqueous wash, Extraction, Crystallization | The work-up procedure is critical for isolating a pure product. An aqueous wash can remove the hydrochloride salt of the base and any unreacted starting materials. The final product can then be isolated by extraction and purified by crystallization or column chromatography. |

For methods involving coupling reagents, optimization would also include screening different activators and additives to find the combination that provides the highest yield with the shortest reaction time and cleanest conversion. rsc.org For instance, in a model synthesis of N-benzylbenzamide, variables such as catalyst loading, temperature, and solvent were systematically adjusted to achieve a 75% yield. nih.gov Similar systematic screening would be applied to the synthesis of this compound to establish the ideal reaction protocol.

Chiral Synthesis and Stereoselective Approaches for this compound and Stereoisomers

The synthesis of specific stereoisomers of chiral molecules is a critical aspect of medicinal chemistry and drug development, as different enantiomers or diastereomers of a compound can exhibit distinct pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of stereocenters into either the isobutyramide or the benzyl (B1604629) portion of the molecule would necessitate the use of chiral synthesis or stereoselective approaches to obtain enantiomerically pure compounds. Research into analogous structures, such as N-benzylic heterocycles and other N-benzyl amides, provides a framework for potential stereoselective synthetic strategies.

One potential strategy involves the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, which has been shown to produce chiral N-benzylic heterocycles with good to excellent enantioselectivity using a combination of nickel and photoredox dual catalysis with bi-oxazoline (BiOX) ligands. nih.gov This method could potentially be adapted for the synthesis of chiral analogs of this compound where a stereocenter is present at the benzylic carbon.

Another approach could involve the enantioselective aza-Friedel–Crafts reaction. A copper-catalyzed reaction between phenols and N-sulfonyl aldimines has been developed to provide chiral secondary benzylamines in high yields and excellent enantioselectivities. nih.gov These chiral benzylamines could then be acylated to form the desired chiral N-benzyl amide.

Furthermore, the resolution of a racemic mixture of a chiral analog of this compound presents a viable method for obtaining the individual enantiomers. Chiral resolution is a widely used technique in stereochemistry for separating racemic mixtures. wikipedia.org This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org For instance, a racemic chiral amine precursor to the final compound could be reacted with an enantiomerically pure acid to form diastereomeric salts, which can then be separated based on differences in solubility.

Enzymatic resolution is another powerful tool. Lipases, for example, can selectively acylate one enantiomer of a racemic amine in the presence of an alkyl ester, producing an amide of that enantiomer which can then be separated from the unreacted enantiomer. google.com This enzymatic approach offers a highly enantioselective route to chiral amides and their precursor amines.

While direct reports on the chiral synthesis of this compound stereoisomers are not prevalent in the literature, the established methodologies for the asymmetric synthesis and resolution of structurally related N-benzyl amides provide a solid foundation for the development of such synthetic routes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com The synthesis of amides, a fundamental reaction in organic chemistry, has traditionally relied on methods that often generate significant waste. scispace.com In the context of producing this compound, several green chemistry approaches can be envisioned to create more sustainable synthetic routes.

A key area of focus in green amide synthesis is the replacement of conventional stoichiometric coupling reagents, which are often hazardous and produce substantial byproducts. scispace.com Catalytic methods for amide bond formation are a greener alternative. For instance, boronic acid catalysis has been shown to facilitate the direct amidation of carboxylic acids at room temperature, offering a waste-free alternative to traditional methods.

Biocatalysis represents a particularly promising green approach for amide synthesis. rsc.org Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions, often in aqueous or solvent-free systems. rsc.orgnih.gov The use of Candida antarctica lipase (B570770) B (CALB) has been demonstrated for the efficient and direct amidation of free carboxylic acids with amines. nih.gov This enzymatic method avoids the need for hazardous coupling reagents and can lead to high conversions and yields with simplified purification. nih.gov The application of such a biocatalytic system to the reaction between isobutyric acid (or a derivative) and 2,5-dimethoxybenzylamine could provide a significantly greener route to this compound.

The choice of solvent is another critical factor in green chemistry. Many traditional amide syntheses utilize hazardous solvents like DMF and CH2Cl2. scispace.com A greener approach would involve the use of more benign solvents, or ideally, solvent-free conditions. researchgate.netresearchgate.net Research has shown that amide bond formation can be achieved through the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst in the absence of a solvent. researchgate.netsemanticscholar.org Another sustainable approach involves the direct amidation of esters in water, a method that is metal-free, additive-free, and base-free. researchgate.net

Electrosynthesis is also emerging as a green tool for chemical synthesis, including the formation of amides. rsc.org Electrochemical methods can often be conducted under mild conditions and can reduce the reliance on chemical oxidants or reductants.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable. The table below summarizes some of the potential green approaches that could be applied.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze amide bond formation under mild conditions. rsc.orgnih.gov | Reaction of isobutyric acid or its ester with 2,5-dimethoxybenzylamine catalyzed by an immobilized lipase like Candida antarctica lipase B. |

| Catalytic Amidation | Replacement of stoichiometric coupling reagents with catalytic amounts of a less hazardous substance (e.g., boronic acids). | Direct coupling of isobutyric acid and 2,5-dimethoxybenzylamine using a boronic acid catalyst. |

| Green Solvents/Solvent-Free | Utilizing environmentally benign solvents (e.g., water, cyclopentyl methyl ether) or eliminating the solvent altogether. nih.govresearchgate.netresearchgate.net | Performing the synthesis in water or under solvent-free conditions by heating the reactants with a catalyst. |

| Electrosynthesis | Employing electrochemical methods to drive the reaction, reducing the need for chemical reagents. rsc.org | Electrochemical activation of isobutyric acid followed by reaction with 2,5-dimethoxybenzylamine. |

Reaction Mechanisms and Chemical Transformations of N 2,5 Dimethoxybenzyl Isobutyramide

Hydrolytic Stability and Degradation Pathways of the Amide Linkage

The central feature of N-(2,5-Dimethoxybenzyl)isobutyramide is the amide bond, which is susceptible to hydrolytic cleavage under both acidic and basic conditions. The resonance stabilization of the amide C-N bond makes it relatively robust, yet cleavage can be induced, typically requiring heat or catalysis. rsc.orgresearchgate.net

The general mechanism for amide hydrolysis involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide. khanacademy.org The stability of the resulting tetrahedral intermediate and the nature of the leaving group are critical factors influencing the reaction rate. mdpi.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine, leading to the formation of a carboxylic acid and an amine. For this compound, this pathway yields isobutyric acid and 2,5-dimethoxybenzylamine (B130776). The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring can influence the rate of this process. acs.org

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon to form a tetrahedral intermediate. khanacademy.org This intermediate then collapses, expelling the benzylamine (B48309) anion, which is subsequently protonated by the solvent or in the workup step. researchgate.net This process results in the formation of isobutyrate and 2,5-dimethoxybenzylamine. The reaction is often driven to completion by the irreversible deprotonation of the resulting carboxylic acid under basic conditions. khanacademy.org

The degradation of this compound via hydrolysis is a critical consideration in its synthesis, storage, and potential applications. The primary degradation products are summarized in the table below.

| Condition | Reactants | Major Degradation Products |

| Acidic Hydrolysis | This compound, H₃O⁺, Heat | Isobutyric acid, 2,5-Dimethoxybenzylammonium salt |

| Basic Hydrolysis | This compound, OH⁻, Heat | Isobutyrate salt, 2,5-Dimethoxybenzylamine |

Oxidative and Reductive Transformations of the Aromatic and Amide Moieties

The this compound molecule possesses sites susceptible to both oxidation and reduction. These transformations can target the N-benzyl group, the aromatic ring, or the amide functionality itself.

Oxidative Transformations: The N-benzyl group is a key site for oxidative reactions. Oxidative debenzylation of N-benzyl amides can be achieved using various reagents. For instance, systems involving alkali metal bromides and an oxidant like Oxone can generate bromo radicals that abstract a benzylic hydrogen, leading to an intermediate that is hydrolyzed to the corresponding primary amide (isobutyramide) and 2,5-dimethoxybenzaldehyde (B135726). organic-chemistry.orgacs.org This transition-metal-free method offers a sustainable approach for cleaving the N-benzyl bond. organic-chemistry.org The electron-rich dimethoxy-substituted benzene ring is also susceptible to oxidation, potentially leading to quinone-like structures under strong oxidizing conditions, though this typically requires harsher conditions than N-debenzylation.

Reductive Transformations: The N-benzyl group can be removed under reductive conditions, a common strategy in synthetic chemistry where it is used as a protecting group. acs.org Catalytic hydrogenation, often employing a palladium catalyst (Pd/C), is a standard method for this transformation. acs.org This process, known as hydrogenolysis, cleaves the C-N bond to yield toluene (B28343) and isobutyramide (B147143). The efficiency of this reaction can be enhanced by additives like niobic acid-on-carbon (Nb₂O₅/C), which facilitates the deprotection. acs.org

Reduction of the amide carbonyl group itself is also possible, typically requiring powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the this compound into the corresponding secondary amine, N-(2,5-Dimethoxybenzyl)-2-methylpropan-1-amine.

| Transformation | Reagent/Condition | Moiety Targeted | Products |

| Oxidation | KBr, Oxone | N-benzyl group | Isobutyramide, 2,5-Dimethoxybenzaldehyde |

| Reduction | H₂, Pd/C | N-benzyl group | Toluene, Isobutyramide |

| Reduction | LiAlH₄ | Amide carbonyl | N-(2,5-Dimethoxybenzyl)-2-methylpropan-1-amine |

Nucleophilic and Electrophilic Reactivity of this compound

Nucleophilic Reactivity: The primary site of nucleophilic attack on this compound is the electrophilic carbonyl carbon of the amide group. This reactivity is central to the hydrolysis reactions discussed previously. This type of reaction is classified as a nucleophilic acyl substitution. masterorganicchemistry.com Strong nucleophiles, such as organolithium reagents, can add to the carbonyl group. Depending on the reaction conditions, this can lead to the formation of ketones after hydrolysis of the intermediate. researchgate.net

Electrophilic Reactivity: The aromatic ring of the 2,5-dimethoxybenzyl group is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the two methoxy groups. bloomtechz.comwikipedia.org These substituents are ortho, para-directing. masterorganicchemistry.commsu.edu In this specific substitution pattern, the positions on the ring are activated to different extents. The positions ortho and para to a methoxy group are electronically enriched. wikipedia.org Given the 2,5-substitution, the C4 and C6 positions are particularly activated. Steric hindrance from the adjacent substituents will also play a role in determining the regioselectivity of the substitution. masterorganicchemistry.com For example, in reactions like nitration or halogenation, the electrophile would be directed primarily to the C4 and C6 positions of the dimethoxybenzyl ring. bloomtechz.com

| Position on Aromatic Ring | Activating Groups' Influence | Predicted Reactivity towards Electrophiles |

| C3 | Ortho to C2-OCH₃ | Activated |

| C4 | Para to C1-CH₂, Ortho to C5-OCH₃ | Highly Activated |

| C6 | Ortho to C1-CH₂, Ortho to C5-OCH₃ | Highly Activated |

Functional Group Interconversions of this compound Derivatives

The functional groups within this compound and its derivatives can be interconverted to create a variety of other compounds. These transformations are standard in organic synthesis.

One common interconversion of a secondary amide is its dehydration to form a nitrile. This typically requires strong dehydrating agents. However, this reaction is more common for primary amides.

The reduction of the amide to an amine, as mentioned in section 3.2, is a key functional group interconversion, transforming the amide linkage into a more basic and flexible secondary amine linkage.

Furthermore, the methoxy groups on the aromatic ring can potentially be cleaved to form hydroxyl groups using reagents like boron tribromide (BBr₃). This would transform the dimethoxybenzyl moiety into a dihydroxybenzyl (catechol-like) group, significantly altering the compound's electronic properties and reactivity.

The isobutyryl group can also be modified. For instance, if the amide were to be hydrolyzed, the resulting isobutyric acid could undergo various transformations common to carboxylic acids, such as conversion to an ester or an acid chloride.

Derivatization Strategies and Analog Synthesis for Structure Activity Relationship Studies

Modifications of the Isobutyramide (B147143) Moiety

The isobutyramide portion of N-(2,5-Dimethoxybenzyl)isobutyramide offers several avenues for modification to probe its role in molecular interactions. SAR studies on related N-acyl compounds often reveal that changes to the acyl group can significantly impact biological activity.

Key modifications can include:

Alkyl Group Variation: The isopropyl group can be replaced with a variety of other alkyl substituents, both linear and branched (e.g., ethyl, n-propyl, tert-butyl, n-hexyl), as well as cyclic groups (e.g., cyclopropyl, cyclohexyl). These changes modulate the steric bulk and lipophilicity of the molecule. In studies of similar benzamide (B126) derivatives, the introduction of short, normal alkyl groups was found to have an equivalent effect on activity as an unsubstituted analog, while bulky groups like tert-butyl were unfavorable. researchgate.net

Amide Bond Modification: The stability and hydrogen bonding capacity of the amide bond are critical. N-methylation or N-ethylation of the amide nitrogen can be explored. However, in analogous scaffolds like 2,5-dimethoxyphenethylamines, N-alkylation has been shown to reduce affinity for certain biological targets. nih.gov

Bioisosteric Replacement: The amide bond can be replaced with bioisosteres such as esters, sulfonamides, or reversed amides to alter electronic properties and metabolic stability.

Detailed research findings from analogous compound series highlight the sensitivity of biological targets to the size and nature of the acyl group. For instance, in a series of 2-phenoxybenzamides, converting a simple N-acetyl group to a bulkier N-pivaloyl group resulted in a significant increase in activity and selectivity against certain targets. mdpi.com

| Modification Type | Specific Alteration | Predicted Impact on Properties | Rationale based on Analogous Scaffolds |

|---|---|---|---|

| Alkyl Group Variation | Replace Isopropyl with Cyclohexyl | Increase lipophilicity and steric bulk | Exploring larger hydrophobic pockets in the binding site. |

| Alkyl Group Variation | Replace Isopropyl with t-Butyl | Increase steric hindrance | Studies on related benzamides show bulky groups can be detrimental to activity. researchgate.net |

| Amide N-Substitution | N-methylation | Remove H-bond donor capability, increase lipophilicity | N-methylation of similar phenethylamines reduces receptor affinity. nih.gov |

| Acyl Group Extension | Replacement with Pivaloyl group | Substantially increase steric bulk | In some systems, increased bulk at this position enhances activity and selectivity. mdpi.com |

Substitutions on the Dimethoxybenzyl Ring

The 2,5-dimethoxybenzyl ring is a key feature, and its substitution pattern is a critical determinant of activity in many related compounds, such as the N-benzylphenethylamine (NBOMe) series. nih.govresearchgate.net The available positions for substitution on the this compound ring are C-3, C-4, and C-6.

SAR studies on related 2,5-dimethoxyphenyl scaffolds have established clear trends:

Position 4: This position is often a critical point for modification. Introducing small, lipophilic substituents such as halogens (e.g., Br, I) or small alkyl groups at the 4-position of the phenyl ring in related phenethylamine (B48288) and phenylpiperidine series consistently increases agonist potency at certain receptors. nih.gov For example, the 4-bromo substituted analog (2C-B) is significantly more potent than the unsubstituted parent compound. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents can influence binding. In some series, the introduction of halogens (F, Cl, Br) and small alkyl groups enhances activity, while strongly electron-withdrawing groups like NO₂ or CF₃ can drastically decrease it. researchgate.netnih.gov

Steric Effects: The size of the substituent is also crucial. While small alkyl groups may be beneficial, larger groups can lead to a loss of activity due to steric hindrance. researchgate.net

The synthesis of such derivatives typically involves the condensation of an appropriately substituted 2,5-dimethoxybenzylamine (B130776) with isobutyryl chloride or a similar acylating agent. nih.gov

| Position | Substituent | Observed Effect in Analogous 2,5-Dimethoxyphenyl Scaffolds | Reference Compound Class |

|---|---|---|---|

| 4 | -Br (Bromo) | Marked increase in potency. nih.gov | Phenethylamines (2C-X) / Phenylpiperidines nih.gov |

| 4 | -I (Iodo) | Significant increase in potency. | Phenethylamines (2C-X) nih.gov |

| 4 | -CH₃ (Methyl) | Slight enhancement of activity. researchgate.netnih.gov | Phenylisoxazoles researchgate.netnih.gov |

| 4 | -CF₃ (Trifluoromethyl) | Drastic decrease in activity. nih.gov | Phenylisoxazoles nih.gov |

| 4 | -NO₂ (Nitro) | Drastic decrease in activity. nih.gov | Phenylisoxazoles nih.gov |

Linker Chemistry and Conjugate Formation with this compound Scaffolds

Potential attachment points on the scaffold include:

The Aromatic Ring: A functional group (e.g., amine, carboxylic acid, or alkyne) can be introduced onto the benzyl (B1604629) ring during synthesis, providing a handle for conjugation.

The Methoxy (B1213986) Groups: One of the methoxy groups could be replaced with a longer alkoxy chain terminating in a reactive functional group.

Commonly used linker strategies applicable to this scaffold include:

Ester and Hydrazone Linkers: These are frequently used as prodrug linkers due to their differential rates of hydrolysis under physiological conditions. nih.gov An ester linker could be formed by conjugating a carboxylic acid-bearing scaffold to a hydroxyl group on a payload molecule.

pH-Sensitive Linkers: Linkers that cleave under acidic conditions, such as those found in tumor microenvironments or endosomes, are valuable for targeted drug release. Examples include hydrazones and N-ethoxybenzylimidazole (NEBI) linkers, whose cleavage rate can be tuned by substitution on the phenyl ring. nih.gov

Click Chemistry: Highly efficient and specific reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) can be used. This would involve synthesizing an azide- or alkyne-functionalized this compound derivative for conjugation with a correspondingly modified payload. frontiersin.org

The linker's structure not only dictates the release of the active molecule but can also impact the self-assembly and material properties of peptide-drug conjugates. nih.gov

Library Synthesis Approaches for this compound Derivatives

To efficiently explore the SAR of the this compound scaffold, combinatorial and parallel synthesis techniques are employed to generate libraries of analogs. ojp.gov A common approach is to use a convergent synthesis strategy where diverse building blocks are combined in the final steps. frontiersin.org

A typical library synthesis would involve a two-component reaction:

Amine Component: A collection of substituted benzylamines, including various regioisomers of dimethoxybenzylamine and other substituted analogs. researchgate.netresearchgate.net

Acylating Component: A diverse set of carboxylic acids (or their more reactive derivatives like acid chlorides or anhydrides) to modify the isobutyramide portion.

The synthesis can be performed using solution-phase parallel synthesis or solid-phase techniques. For instance, a library could be generated by reacting a set of substituted 2,5-dimethoxybenzylamines with a variety of acyl chlorides in a multi-well plate format. mdpi.comnih.gov This allows for the rapid production of dozens or hundreds of distinct compounds for high-throughput screening. Subsequent purification and characterization confirm the structures of the library members. This systematic approach allows for a comprehensive mapping of the SAR landscape surrounding the core scaffold.

Spectroscopic Analysis Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like N-(2,5-Dimethoxybenzyl)isobutyramide. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the molecular structure.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve complex spectral overlaps and establish connectivity between atoms.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra would show correlations between the amide proton (N-H) and the methylene (B1212753) bridge protons (-CH₂-), as well as between the methine proton (-CH-) and the methyl protons (-CH₃) of the isobutyryl group. It would also confirm the coupling between the aromatic protons on the dimethoxybenzyl ring.

HSQC/HMQC: These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

HMBC: This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons (-CH₂-) to the aromatic carbons of the benzyl (B1604629) group and to the carbonyl carbon of the isobutyramide (B147143) moiety, confirming the linkage between these two key structural fragments. researchgate.net

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on analyses of structurally similar compounds, are summarized below. researchgate.netst-andrews.ac.uk

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |

| Amide N-H | ~7.5-8.5 (broad singlet) | - | Carbonyl Carbon, Methylene Carbon (-CH₂-) |

| Aromatic H-3 | ~6.8 | ~112 | C-1, C-5, C-4 |

| Aromatic H-4 | ~6.7 | ~113 | C-2, C-6, C-5 |

| Aromatic H-6 | ~6.9 | ~118 | C-1, C-2, Methylene Carbon (-CH₂-) |

| Methylene -CH₂- | ~4.4 | ~40 | C-1, C-6, Carbonyl Carbon |

| Methoxy (B1213986) O-CH₃ (at C2) | ~3.8 | ~56 | C-2 |

| Methoxy O-CH₃ (at C5) | ~3.75 | ~55.8 | C-5 |

| Isobutyryl -CH- | ~2.4 | ~35 | Carbonyl Carbon, Methyl Carbons (-CH₃) |

| Isobutyryl -CH₃ | ~1.1 | ~19 | Methine Carbon (-CH-), Carbonyl Carbon |

| Carbonyl C=O | - | ~177 | Amide N-H, Methylene -CH₂-, Isobutyryl -CH- |

| Aromatic C-1 | - | ~128 | Methylene -CH₂-, H-6 |

| Aromatic C-2 | - | ~154 | Methoxy O-CH₃, H-3 |

| Aromatic C-5 | - | ~153 | Methoxy O-CH₃, H-4 |

Solid-State NMR (ssNMR): While less common for routine analysis, ssNMR can provide valuable information about the compound in its solid, crystalline form. It can reveal details about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution-state NMR.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₄H₂₁NO₃), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. kuleuven.beekb.egfrontiersin.org LC-MS is essential for purity assessment, allowing for the separation and identification of any synthesis-related impurities or degradation products.

In tandem MS (MS/MS) mode, the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the major fragmentation pathways are predictable based on the analysis of related N-benzyl compounds. nih.govresearchgate.netojp.govresearchgate.netbohrium.com The primary cleavage is expected to occur at the benzylic C-N bond, leading to the formation of a stable 2,5-dimethoxybenzyl cation.

| m/z (predicted) | Ion Identity | Description |

| 236.1594 | [M+H]⁺ | Protonated molecular ion of this compound. |

| 151.0754 | [C₉H₁₁O₂]⁺ | Formation of the highly stable 2,5-dimethoxybenzyl cation via cleavage of the C-N bond. This is often the base peak. |

| 121.0648 | [C₈H₉O]⁺ | Loss of formaldehyde (B43269) (CH₂O) from the m/z 151 ion. |

| 86.0964 | [C₅H₁₂N]⁺ | Iminium ion formed from the isobutyramide portion after cleavage. |

| 71.0495 | [C₄H₇O]⁺ | Isobutyryl cation formed after amide bond cleavage. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They provide valuable information about the functional groups present in the structure. core.ac.ukjchps.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. spectroscopyonline.com

For this compound, key vibrational modes include:

N-H Stretch: A characteristic sharp to medium band is expected in the IR spectrum around 3300 cm⁻¹, corresponding to the stretching of the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy, methylene, and isobutyryl groups) are observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption band is expected in the IR spectrum between 1640 and 1680 cm⁻¹. This is one of the most characteristic peaks for an amide.

N-H Bend (Amide II band): This band, resulting from a coupling of the N-H in-plane bend and C-N stretch, typically appears in the IR spectrum around 1550 cm⁻¹.

C-O Stretches: Asymmetric and symmetric stretching of the aryl-alkyl ether bonds (Ar-O-CH₃) will produce strong bands in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. researchgate.net

Aromatic C=C Bends: Vibrations from the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) bending can also provide information about the substitution pattern.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the isobutyryl group, which may be weak in the IR spectrum. scispace.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | ~3300 | IR |

| Aromatic C-H Stretch | ~3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | ~2980-2850 | IR, Raman |

| C=O Stretch (Amide I) | ~1650 | IR (Strong) |

| Aromatic C=C Stretch | ~1600, ~1500 | IR, Raman |

| N-H Bend (Amide II) | ~1550 | IR |

| C-O-C Asymmetric Stretch | ~1250 | IR (Strong) |

| C-O-C Symmetric Stretch | ~1040 | IR |

Computational Chemistry and Molecular Modeling Studies of N 2,5 Dimethoxybenzyl Isobutyramide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and energy of molecules. researchgate.netnih.gov These methods are used to determine a molecule's most stable geometric structure by minimizing its energy. researchgate.net For analogous compounds, DFT methods such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), have been successfully used to optimize molecular geometries and compare theoretical data with experimental results. researchgate.netnih.gov

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For N-(2,5-Dimethoxybenzyl)isobutyramide, the key flexible bonds would be the C-N bond connecting the benzyl (B1604629) group to the amide nitrogen and the C-C bond of the isobutyryl group. By systematically rotating these bonds (scanning the torsion angles), computational chemists can map the potential energy surface to find low-energy, stable conformers. researchgate.net Studies on other molecules have used DFT to identify stable conformers and the energy barriers for conversion between them. researchgate.net For this compound, this analysis would reveal the preferred three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.

Table 1: Illustrative Conformational Energy Profile (Note: This table is a hypothetical representation of data that would be generated from a DFT conformational analysis.)

| Conformer | Torsion Angle 1 (C-N) | Torsion Angle 2 (N-C=O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178° | 5° | 0.00 |

| B | 65° | 10° | 1.25 |

| C | -70° | 175° | 2.10 |

DFT calculations provide deep insights into the electronic properties of a molecule, which are directly related to its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govepstem.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution across the molecule. nih.gov These maps identify electron-rich (negative potential, typically around electronegative atoms like oxygen) and electron-poor (positive potential, often around hydrogen atoms) regions, which are key sites for electrophilic and nucleophilic attacks, respectively. nih.gov Natural Bond Orbital (NBO) analysis can further quantify charge transfer interactions within the molecule, revealing the delocalization of electrons and contributing to molecular stability. researchgate.net

Table 2: Predicted Electronic Properties based on Analogous Compounds (Note: The values are based on findings for structurally related molecules and serve as an example.)

| Parameter | Description | Illustrative Value | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.2 eV | nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV | nih.gov |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.7 eV | nih.gov |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D | epstem.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov While quantum calculations provide a static picture of a molecule's minimum energy state, MD simulations offer a dynamic view of its behavior in a realistic environment, such as in a solvent or bound to a protein. researchgate.net An MD simulation of this compound would typically use a force field (like CHARMM or AMBER) to model the intra- and intermolecular forces. researchgate.net The simulation would track the trajectory of each atom over a set period (nanoseconds to microseconds), revealing how the molecule flexes, changes conformation, and interacts with its surroundings. This information is vital for understanding the stability of ligand-protein complexes and the dynamic behavior of the molecule in a biological system. nih.gov

Molecular Docking Investigations for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and explaining the mechanism of action at a molecular level. The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. mdpi.com

For compounds structurally related to this compound, docking studies have explored a range of potential targets. For example, similar structures have been docked against mycobacterial targets like PanK and PknB, which are essential for bacterial survival. mdpi.com Other studies have investigated interactions with proteins critical in the human cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2), a target in cancer research. researchgate.netnih.gov A docking study of this compound against such targets would predict its binding mode, identify key interacting amino acid residues (e.g., through hydrogen bonds or hydrophobic interactions), and provide a rational basis for its potential biological activity.

Cheminformatics and Ligand-Based Design Principles for this compound Analogs

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. nih.govresearchgate.net Ligand-based drug design (LBDD) is a core strategy within cheminformatics that is employed when the 3D structure of the biological target is unknown. frontiersin.org LBDD relies on the principle that molecules with similar structures are likely to have similar biological activities.

Starting with this compound as a lead compound, LBDD principles can be used to design novel analogs with potentially improved properties. nih.gov This involves:

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the chemical structures of a series of compounds with their biological activity. frontiersin.org

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to its target. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds with the same key features. frontiersin.org

By systematically modifying the structure of this compound—for instance, by altering the substitution pattern on the dimethoxybenzyl ring or changing the isobutyramide (B147143) group—and applying QSAR and pharmacophore models, researchers can rationally design and prioritize new analogs for synthesis and testing. nih.gov

Investigations into Pharmacological Target Interactions and Mechanisms of Action

Target Identification and Validation for N-(2,5-Dimethoxybenzyl)isobutyramide Analogues

Target identification for analogues of this compound has revealed interactions with key cellular signaling components, including enzymes and receptors. These findings are crucial for elucidating the therapeutic potential and molecular mechanisms of this chemical scaffold.

Analogues of this compound have been identified as inhibitors of LIM domain kinases 1 and 2 (LIMK1 and LIMK2). oncotarget.comresearchgate.net These kinases are central regulators of cytoskeletal dynamics and are considered potential therapeutic targets, particularly in oncology. oncotarget.commdpi.com LIM kinases play a significant role in regulating the actin cytoskeleton by phosphorylating and inactivating cofilin, which leads to an increase in actin polymerization. oncotarget.comresearchgate.net

LIMKs are downstream effectors in signaling pathways involving Rho-GTPases, such as RhoA/ROCK and Rac1/PAK. mdpi.comnih.gov The inhibition of LIMK1 and LIMK2 can disrupt mitotic microtubule organization and impair the proliferation of tumor cells. oncotarget.com For example, a small molecule inhibitor, referred to as LIMKi, demonstrated the ability to block both LIMK1 and LIMK2 activity with IC50 values of 7 nM and 8 nM, respectively. oncotarget.com The study of various LIMK1/2 inhibitors has identified several potent and selective compounds suitable for further investigation. researchgate.net Due to the high sequence identity between the kinase domains of LIMK1 and LIMK2, developing isoform-selective inhibitors has been a significant challenge. nih.gov

Structurally related compounds, particularly N-(2-methoxybenzyl)phenethylamines (NBOMes) derived from 2,5-dimethoxy-substituted phenethylamines (2C drugs), are known to interact potently with serotonin (B10506) (5-HT) receptors. researchgate.netsonar.ch The primary target for these compounds is the 5-HT2A receptor, where they act as potent agonists. researchgate.netresearchgate.net The 5-HT2A receptor is a G-protein coupled receptor abundantly found in the cerebral cortex and is involved in modulating various central nervous system functions, including cognition, mood, and perception. nih.gov

The addition of an N-benzyl or N-(2-methoxybenzyl) group to the 2,5-dimethoxyphenethylamine scaffold significantly increases the binding affinity for the 5-HT2A receptor, enhancing the compound's potency. researchgate.netnih.gov For instance, NBOMe drugs are potent 5-HT2A receptor agonists with EC50 values typically in the sub-micromolar range. sonar.ch These compounds also exhibit high selectivity for the 5-HT2A receptor over the 5-HT1A receptor. sonar.ch Besides 5-HT2A receptors, these analogues also interact with 5-HT2B and 5-HT2C receptors. sonar.ch The activation of 5-HT2 receptors by these compounds initiates intracellular signaling cascades, though the precise downstream effects can vary depending on the specific compound and cellular context. researchgate.net

| Compound Class | Primary Target | Mechanism of Action | Key Structural Feature |

| LIMK Inhibitors | LIMK1/LIMK2 oncotarget.com | Enzyme Inhibition oncotarget.com | Varies (e.g., pyrazole-thiazole) oncotarget.com |

| NBOMe Analogues | 5-HT2A Receptor researchgate.netresearchgate.net | Receptor Agonism researchgate.net | N-(2-methoxybenzyl) group researchgate.net |

Allosteric Modulation Studies

Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity by binding to a site distinct from the primary (orthosteric) binding site. nih.govmdpi.com This mode of action can lead to greater selectivity and a more nuanced pharmacological profile compared to traditional agonists or antagonists. mdpi.com

While direct studies on this compound as an allosteric modulator are not extensively documented, research into related structural motifs provides valuable insights. For example, fragmentation of larger bitopic ligands has successfully yielded fragments with purely allosteric pharmacology. nih.gov In one such study, N-isopropyl-1H-indole-2-carboxamide was identified as an allosteric modulator of the dopamine (B1211576) D2 receptor. nih.gov This approach of using fragments to target putative allosteric sites is a key strategy in modern drug discovery. nih.gov Similarly, positive allosteric modulators (PAMs) have been developed for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), where subtle structural changes can significantly impact potency and efficacy. nih.gov For instance, the compound (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a positive allosteric modulator of the glutamate transporter EAAT2. nih.gov These examples highlight the potential for derivatives of this compound to function as allosteric modulators, a possibility that warrants further investigation.

Covalent vs. Non-Covalent Binding Mechanisms for Related Chemical Probes

The interaction between a ligand and its protein target can be broadly categorized as either non-covalent or covalent. Non-covalent interactions, which include hydrogen bonds, electrostatic interactions, and van der Waals forces, are reversible and are the basis for the binding of most drugs. nih.govmdpi.com The affinity of a drug is often improved by optimizing these non-covalent interactions with the binding site. nih.gov

In contrast, covalent binding involves the formation of a stable chemical bond between the drug and the target protein, often leading to irreversible inhibition. nih.govnih.gov This mechanism is utilized by a number of clinically important drugs, including some kinase inhibitors. nih.gov For example, certain inhibitors of Bruton tyrosine kinase (BTK) form a covalent bond with a cysteine residue (C481) in the ATP binding pocket. nih.gov

In the context of LIMK inhibitors, both covalent and non-covalent mechanisms have been explored. nih.gov The high sequence identity of the LIMK1 and LIMK2 kinase domains makes selective targeting difficult with non-covalent inhibitors. nih.gov However, the presence of a reactive cysteine in the P-loop region of LIMK1 has enabled the development of covalent inhibitors that can achieve isoform selectivity. nih.gov One study successfully developed a covalent compound that showed potent binding to LIMK1 (EC50 = 0.045 μM) with over 150-fold weaker potency for LIMK2. nih.gov This demonstrates the power of covalent targeting to overcome challenges in achieving selectivity for closely related protein isoforms. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives related to this compound, SAR studies have focused on modifications of the 2,5-dimethoxyphenyl ring and the N-acyl or N-benzyl substituents.

Systematic modifications of the chemical scaffold of this compound analogues have revealed key determinants of their pharmacological activity.

Substituents on the Phenyl Ring: In the 2,5-dimethoxyphenethylamine ("2C") series, the addition of a lipophilic substituent at the 4-position of the phenyl ring generally increases agonist potency at 5-HT2 receptors. nih.gov The nature of this substituent is critical; for instance, studies on 1-(2,5-dimethoxyphenyl)isopropylamine analogues showed that lipophilicity at the 4-position correlated with 5-HT2A receptor affinity. frontiersin.org Similarly, for a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the introduction of halogens (F, Cl, Br) or small alkyl groups at the para-position of the 3-phenyl ring enhanced activity, whereas bulky groups like t-Bu or electron-withdrawing groups like NO2 and CF3 drastically decreased it. nih.gov

Substituents on the Benzamide (B126)/Benzyl (B1604629) Moiety: For N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which act as mGluR5 positive allosteric modulators, electronegative substituents in the para-position of the benzamide ring were found to increase potency. nih.gov The N-benzyl group itself is a critical feature in the NBOMe class of compounds. The presence and specific substitution pattern of the N-benzyl group dramatically increases affinity for the 5-HT2A receptor compared to the parent phenethylamine (B48288). researchgate.netresearchgate.net For example, an N-(2-methoxybenzyl) substitution is particularly effective at enhancing potency. sonar.ch This highlights that both the electronic and steric properties of substituents play a crucial role in modulating the interaction with the target receptor or enzyme. mdpi.com

Stereochemical Influences on Biological Activity

The principle of stereochemistry plays a critical role in determining the biological activity of chiral molecules. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, such as receptors and enzymes, which are themselves chiral. nih.gov This specificity arises because the binding sites of these biological macromolecules are structured to accommodate molecules with a particular stereochemical configuration, much like a lock will only accept a specific key.

For many classes of compounds, stereochemistry is a primary driver of both potency and pharmacokinetic properties. nih.gov The differential effects of enantiomers, which are non-superimposable mirror images of each other, are well-documented in pharmacology. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.

In the broader context of neurologically active compounds, the influence of stereochemistry is a recurring theme. For instance, in the case of N-benzyl substituted phenethylamines, a class of potent hallucinogens, N-benzyl substitution has been shown to markedly enhance affinity for the 5-HT₂A receptor. nih.gov Similarly, structure-activity relationship studies of anticonvulsant N-benzyl propionamide (B166681) derivatives have demonstrated that specific stereoisomers exhibit maximal activity in seizure models. nih.gov

While these examples from related fields underscore the importance of stereochemical considerations, specific research into the stereochemical influences on the biological activity of this compound is not extensively detailed in publicly available literature. The synthesis and evaluation of individual enantiomers of this compound would be necessary to fully elucidate how its stereochemistry dictates its pharmacological profile. Such studies would involve separating the racemic mixture into its constituent (R)- and (S)-enantiomers and then independently assessing their interactions with pharmacological targets. This would provide crucial insights into whether one enantiomer is more active or selective than the other, thereby guiding further drug development efforts.

Crystallographic Studies of N 2,5 Dimethoxybenzyl Isobutyramide and Its Co Crystals

Single-Crystal X-ray Diffraction Analysis of N-(2,5-Dimethoxybenzyl)isobutyramide

A thorough search of publicly available scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. Such an analysis would be required to definitively determine the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Co-crystallization with Biological Macromolecules for Ligand-Target Complex Structures

There are no reports in the scientific literature or entries in protein structure databases detailing the co-crystallization of this compound with any biological macromolecules. Therefore, no experimentally determined structures of this compound in complex with a biological target, such as a protein or enzyme, are currently available. These types of studies are crucial for understanding the specific molecular interactions that underpin the biological activity of a compound.

Polymorphism and Solid-State Characteristics

Specific studies on the polymorphism and solid-state characteristics of this compound have not been reported in the scientific literature.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. These different forms arise from different arrangements of the molecules in the crystal lattice. acs.org For organic amides, polymorphism is a common phenomenon, often influenced by the extensive hydrogen bonding capabilities of the amide functional group. acs.org The hydrogen atoms on the amide nitrogen can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. chemguide.co.uk Variations in the pattern of these hydrogen bonds can lead to different crystal packing arrangements, resulting in polymorphs with distinct physical properties. acs.org

The solid-state characteristics of a compound, such as melting point, solubility, and stability, are intrinsically linked to its crystal structure. diplomatacomercial.comlibretexts.org Since amides can form strong intermolecular hydrogen bonds, they generally exhibit high melting and boiling points compared to other organic molecules of similar size. chemguide.co.uklibretexts.orgaatbio.com The specific arrangement of molecules in the crystal lattice determines the strength of these intermolecular forces, meaning different polymorphs of the same compound can have different melting points and solubilities. Without experimental data for this compound, its specific solid-state properties remain uncharacterized.

Table 1: General Physical Properties of Simple, Unsubstituted Amides

| Compound Name | Formula | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|---|

| Methanamide | HCONH₂ | 2.5 | 210 | Soluble |

| Ethanamide | CH₃CONH₂ | 82 | 221 | Soluble |

| Propanamide | CH₃CH₂CONH₂ | 79 | 213 | Soluble |

This table presents data for simple amides to illustrate general trends in solid-state properties and is not representative of the specific compound this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methanamide |

| Ethanamide |

| Propanamide |

In Vitro Metabolic Pathways and Enzyme Interactions

Biotransformation Pathways of N-(2,5-Dimethoxybenzyl)isobutyramide in Isolated Systems

Information regarding the specific biotransformation pathways of this compound in in vitro systems, such as human liver microsomes or hepatocytes, is not available in the reviewed scientific literature.

Interaction with Cytochrome P450 Enzymes and Other Metabolic Enzymes in Vitro

There are no published studies detailing the interaction of this compound with Cytochrome P450 (CYP) enzymes or other metabolic enzyme systems in an in vitro context.

Identification of Major Metabolites from In Vitro Studies

As no in vitro metabolism studies have been published for this compound, there is no information available to identify its major metabolites.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity and Quantification in Research Samples

Chromatographic techniques are central to the analysis of N-(2,5-Dimethoxybenzyl)isobutyramide, providing the necessary resolution and sensitivity for purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods for these applications.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A hypothetical HPLC method for the analysis of this compound could be developed based on its structural properties. A reverse-phase approach would likely be effective, utilizing a non-polar stationary phase and a polar mobile phase.

A potential starting point for method development is outlined in the table below. It is important to note that these parameters would require optimization to achieve the desired separation and peak characteristics for this compound.

| Parameter | Suggested Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile (B52724) and Water (gradient or isocratic) | A common mobile phase for reverse-phase HPLC, with the ratio adjusted to optimize retention time and peak shape. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the detection of the analyte based on its UV absorbance, with the dimethoxybenzyl group expected to have a characteristic absorbance spectrum. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

Gas Chromatography (GC):

For compounds that are volatile and thermally stable, Gas Chromatography (GC) offers high resolution and sensitivity. This compound may be amenable to GC analysis, potentially with derivatization to improve its volatility and chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities based on the compound's mass spectrum.

A theoretical GC-MS method for the analysis of this compound is proposed in the following table. As with HPLC, these conditions would serve as a starting point for method development and validation.

| Parameter | Suggested Condition | Purpose |

| Column | Capillary column with a mid-polarity phase (e.g., 5% phenyl polysiloxane) | Offers good separation for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) | Optimizes the separation of the analyte from any impurities. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio information for structural elucidation and confirmation of identity. |

Sample Preparation Methodologies for Complex Research Matrices

The analysis of this compound in complex research matrices, such as biological fluids or reaction mixtures, necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation technique depends on the nature of the matrix and the analytical method being employed.

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is a common technique for separating compounds based on their differential solubility in two immiscible liquid phases. For this compound, which is expected to be a relatively non-polar organic compound, LLE can be used to extract it from an aqueous matrix into an organic solvent.

A general LLE procedure would involve:

Adjusting the pH of the aqueous sample to ensure the analyte is in a neutral form, thereby maximizing its solubility in the organic solvent.

Adding an immiscible organic solvent (e.g., dichloromethane (B109758), ethyl acetate).

Vigorous mixing to facilitate the transfer of the analyte into the organic phase.

Separation of the two phases.

Evaporation of the organic solvent to concentrate the analyte, followed by reconstitution in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE):

Solid-phase extraction offers a more controlled and often more efficient alternative to LLE. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte can be retained on the stationary phase while impurities are washed away, or vice versa.

For this compound, a reverse-phase SPE cartridge (e.g., C18) would likely be suitable. The general steps for a reverse-phase SPE protocol are outlined below:

| Step | Description | Purpose |

| Conditioning | The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water). | To activate the stationary phase and ensure reproducible retention. |

| Loading | The sample is passed through the cartridge. | The analyte adsorbs to the stationary phase. |

| Washing | The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent). | To remove polar impurities that are not strongly retained. |

| Elution | A strong organic solvent (e.g., acetonitrile or methanol) is passed through the cartridge. | To desorb and collect the analyte of interest. |

The eluted sample can then be concentrated and analyzed by HPLC or GC. The development and validation of these analytical methods are essential for generating high-quality, reproducible data in research involving this compound.

Q & A

Q. What is the primary research application of N-(2,5-Dimethoxybenzyl)isobutyramide in neurodegenerative disease studies?

this compound derivatives, such as the fluorinated analog described in PET imaging studies, are used as radiotracers targeting the translocator protein (TSPO, 18 kDa). This protein is upregulated in neuroinflammatory conditions like Alzheimer’s disease, making it a biomarker for microglial activation. Researchers employ these compounds to non-invasively monitor disease progression in transgenic mouse models via positron emission tomography (PET) .

Q. How is the specificity of this compound for TSPO validated experimentally?

Specificity is confirmed through blocking studies using unlabeled TSPO ligands (e.g., PK11195) to reduce radiotracer binding in vivo. Autoradiography on brain sections further validates regional TSPO distribution, with co-localization studies using immunohistochemistry for microglial markers (e.g., Iba1) .

Q. What in vitro models are used to assess the compound’s binding kinetics?

Saturation binding assays with brain homogenates from Alzheimer’s disease models (e.g., APP/PS1 mice) quantify affinity (Kd) and receptor density (Bmax). Competitive binding assays with structurally distinct TSPO ligands (e.g., DPA-714) help characterize binding site heterogeneity .

Q. What are the key steps in designing an in vivo PET study using this compound?

- Baseline scans to establish tracer distribution.

- Blocking scans with unlabeled ligands to confirm target engagement.

- Kinetic modeling (e.g., two-tissue compartmental analysis) to derive binding potential (BPND).

- Inclusion of age-matched wild-type controls to differentiate disease-specific TSPO expression .

Advanced Research Questions

Q. How can researchers optimize the blood-brain barrier (BBB) permeability of this compound derivatives?

Strategies include:

- Introducing fluorine-18 isotopes to balance lipophilicity and metabolic stability.

- Modifying substituents on the benzyl group (e.g., replacing methoxy with deuterated analogs) to reduce first-pass metabolism.

- Assessing logP values and plasma protein binding to refine pharmacokinetic profiles .

Q. What methodological approaches resolve discrepancies in TSPO binding affinity data across Alzheimer’s models?

Discrepancies may arise from genetic variability in TSPO polymorphisms (e.g., high- vs. low-affinity binders). Solutions:

- Use competitive binding assays with standardized ligand concentrations (e.g., 0.1–100 nM).

- Stratify data by genotype or employ mixed-effects models to account for inter-subject variability .

Q. How should researchers address inter-laboratory variability in TSPO quantification using this radiotracer?

- Standardized protocols : Uniform tracer preparation (e.g., specific activity >50 GBq/μmol) and scan timing (e.g., 60–90 min post-injection).

- Reference region normalization : Use cerebellum (low TSPO expression) as a pseudo-reference to minimize variability.

- Cross-validation with mass spectrometry to quantify free tracer concentrations in plasma .

Q. What statistical methods are appropriate for analyzing heterogeneous PET data from TSPO imaging?

- Non-linear regression for time-activity curve fitting.

- ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.

- Principal component analysis (PCA) to identify confounding variables (e.g., age, sex) in longitudinal studies .

Data Contradiction Analysis

A common contradiction arises when tracer binding fails to correlate with histopathological markers (e.g., amyloid-beta plaques). Mitigation strategies:

- Multi-modal imaging : Correlate PET data with MRI-based atrophy patterns or CSF biomarker levels.

- Cohort stratification : Exclude subjects with confounding comorbidities (e.g., vascular dementia).

- Dynamic PET scans to differentiate specific binding from non-specific signal in high-background regions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products